6-methyl-N-(piperidin-4-yl)pyridazin-3-amine dihydrobromide
Overview
Description
“6-methyl-N-(piperidin-4-yl)pyridazin-3-amine dihydrobromide” is a chemical compound with the CAS Number: 1311314-15-4 . It has a molecular weight of 354.09 and its IUPAC name is N-methyl-N-(4-piperidinyl)-3-pyridazinamine dihydrobromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N4.2BrH/c1-14(9-4-7-11-8-5-9)10-3-2-6-12-13-10;;/h2-3,6,9,11H,4-5,7-8H2,1H3;2*1H . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s NMR spectrum and other physical properties are mentioned in one of the papers .Scientific Research Applications
Synthesis of Eosinophil Infiltration Inhibitors
A study by Gyoten et al. (2003) highlights the synthesis of compounds exhibiting both antihistaminic activity and inhibitory effects on eosinophil chemotaxis. This includes a focus on the creation of fused pyridazines with potent antihistaminic properties without affecting central H(1) receptors, which could be beneficial for treating atopic dermatitis and allergic rhinitis Gyoten et al., 2003.
Development of Heterocyclic Compounds
Abdelhamid et al. (2007) and Gaby et al. (2003) describe the synthesis of pyridazine and thieno[2,3-c]pyridazine derivatives, respectively. These compounds are synthesized through various chemical reactions, aiming to explore their potential in medicinal chemistry for developing new therapeutic agents Abdelhamid et al., 2007; Gaby et al., 2003.
Investigation into Molecular Structures
Research by Orozco et al. (2009) examines the salt-type adduct formed between piperidine derivatives, demonstrating intricate hydrogen bonding patterns. This study contributes to a deeper understanding of molecular interactions and structural configurations critical for the design of pharmaceutical compounds Orozco et al., 2009.
Electrophilic Amination Studies
Hannachi et al. (2004) explore the electrophilic amination of amino acids, leading to the efficient preparation of diprotected hydrazino acids and piperazic acid derivatives. This research has implications for synthesizing complex molecules with potential application in drug development Hannachi et al., 2004.
Aerobic Oxidation Catalysis
Dairo et al. (2016) investigate the catalytic oxidation of cyclic amines to lactams using CeO2-supported gold nanoparticles. This method's efficiency in synthesizing important chemical feedstocks like lactams showcases the potential for industrial applications in the production of materials like nylon Dairo et al., 2016.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
6-methyl-N-piperidin-4-ylpyridazin-3-amine;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2BrH/c1-8-2-3-10(14-13-8)12-9-4-6-11-7-5-9;;/h2-3,9,11H,4-7H2,1H3,(H,12,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMAPUOLWDMWLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2CCNCC2.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Br2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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